molecular formula C10H11N3S B2516496 (3-Azidocyclobutyl)sulfanylbenzene CAS No. 2059910-39-1

(3-Azidocyclobutyl)sulfanylbenzene

Cat. No.: B2516496
CAS No.: 2059910-39-1
M. Wt: 205.28
InChI Key: DIFNAJCGDSOTPE-CZMCAQCFSA-N
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Description

(3-Azidocyclobutyl)sulfanylbenzene is a compound that has garnered significant interest in the fields of organic synthesis and material science due to its unique structural properties. The molecule consists of a cyclobutyl ring substituted with an azido group and a sulfanyl group attached to a benzene ring.

Scientific Research Applications

(3-Azidocyclobutyl)sulfanylbenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Material Science:

    Biology and Medicine: Investigated for its potential use in drug discovery and development, particularly as a building block for bioactive compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Azidocyclobutyl)sulfanylbenzene typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of appropriate precursors under specific conditions.

    Introduction of the Azido Group: The azido group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the cyclobutyl ring is replaced by an azide ion.

    Attachment of the Sulfanyl Group: The final step involves the formation of a carbon-sulfur bond between the cyclobutyl ring and the benzene ring, typically through a thiol-ene reaction or a similar coupling reaction.

Industrial Production Methods:

Types of Reactions:

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted cyclobutyl derivatives.

Mechanism of Action

The mechanism of action of (3-Azidocyclobutyl)sulfanylbenzene is primarily determined by its functional groups:

    Azido Group: Can participate in click chemistry reactions, forming stable triazole rings.

    Sulfanyl Group: Can undergo oxidation or substitution reactions, leading to the formation of various derivatives.

    Molecular Targets and Pathways: The specific molecular targets and pathways would depend on the context of its application, such as its use in drug discovery or material science.

Comparison with Similar Compounds

    (3-Azidocyclobutyl)benzene: Lacks the sulfanyl group, resulting in different reactivity and applications.

    (3-Azidocyclobutyl)sulfanylcyclohexane: Contains a cyclohexane ring instead of a benzene ring, leading to different chemical properties.

    (3-Azidocyclobutyl)sulfanylpyridine: Contains a pyridine ring, which imparts different electronic properties and reactivity.

Properties

IUPAC Name

(3-azidocyclobutyl)sulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c11-13-12-8-6-10(7-8)14-9-4-2-1-3-5-9/h1-5,8,10H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFNAJCGDSOTPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1SC2=CC=CC=C2)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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